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Compound of Interest

Compound Name: LDN-212320

Cat. No.: B15613045

This guide offers an objective comparison of the biochemical and cellular activities of two
widely used small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-193189 and
LDN-212854. Both compounds are derivatives of the pyrazolo[1,5-a]pyrimidine scaffold of
dorsomorphin and are instrumental in studying the physiological and pathological roles of the
Bone Morphogenetic Protein (BMP) signaling pathway.[5][6]

Introduction to ALK2 and its Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type | BMP receptor that
plays a crucial role in various biological processes, including embryonic development, bone
formation, and cellular differentiation.[7][8] Dysregulation of ALK2 signaling is implicated in
several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans
Progressiva (FOP), where a recurring gain-of-function mutation leads to excessive bone
formation.[5][9] ALK2 inhibitors are therefore of significant interest as potential therapeutics.[10]
[11]

Biochemical Potency and Selectivity

LDN-193189 is a potent inhibitor of the BMP type | receptors ALK2 and ALK3.[12][13][14] LDN-
212854 was developed from LDN-193189 with a simple structural modification—moving the
quinoline nitrogen from position 4 to position 5—which remarkably increased its selectivity for
ALK2 over other BMP receptors, particularly ALK3.[5]
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Inhibitor Target

IC50 (nM)

Kd (nM)

Selectivity
Highlights

Reference

LDN-193189 ALK2

0.04 +0.03

Potent
inhibitor of
ALK2 and
ALKS3.
Weakly
inhibits ALK4,
ALKS5, and
ALK7 (IC50 =
500 nM).

[12][13][14]
[15]

ALKS 30

[12][13]

LDN-212854 ALK2

Increased
selectivity for
ALK2 over
ALKS (from
21-fold for
LDN-193189
to 66-fold).
Increased >l
selectivity for
ALK2 over
ALKS5 (from
175-fold to
over 9000-

fold).

Note: IC50 and Kd values can vary between different assay formats and experimental

conditions. The data presented here are compiled from multiple sources for comparison.

Mechanism of Action

Both LDN-193189 and LDN-212854 are ATP-competitive inhibitors that bind to the kinase
domain of ALK2, preventing its phosphorylation and subsequent activation of downstream

signaling pathways.[5][11] The primary downstream effectors of ALK2 are the SMAD proteins
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(SMAD1, SMADS5, and SMADS).[7][16] Upon phosphorylation by an active ALK2, these SMADs
form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of
target genes. Both inhibitors have been shown to effectively block BMP-induced SMAD1/5/8

phosphorylation.[12][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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